2-(2-Hydroxy-4-methoxyphenyl)acetonitrile

CAS No.:

Cat. No.: VC18178434

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO2 |

|---|---|

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | 2-(2-hydroxy-4-methoxyphenyl)acetonitrile |

| Standard InChI | InChI=1S/C9H9NO2/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6,11H,4H2,1H3 |

| Standard InChI Key | MUKYGPNHOHUJJG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)CC#N)O |

Introduction

Chemical Structure and Nomenclature

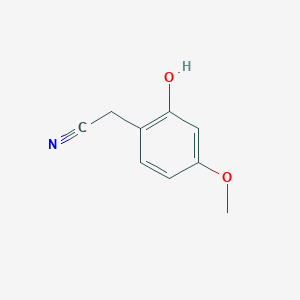

2-(2-Hydroxy-4-methoxyphenyl)acetonitrile (IUPAC name: 2-(2-hydroxy-4-methoxyphenyl)acetonitrile) is characterized by a phenyl ring substituted with a hydroxyl group at the ortho position (C2) and a methoxy group at the para position (C4). The acetonitrile moiety is bonded directly to the aromatic ring, forming a cyanohydrin structure.

Key Structural Features:

-

Molecular formula:

-

Molecular weight: 163.18 g/mol

-

Functional groups: Hydroxyl (-OH), methoxy (-OCH), and nitrile (-CN).

The substitution pattern distinguishes it from related compounds such as:

-

4-Hydroxy-3-methoxyphenylacetonitrile (patent US3983151A ), where substituents occupy adjacent positions.

-

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (CAS 93413-76-4 ), a bicyclic analog.

Synthetic Pathways and Reaction Mechanisms

While no direct synthesis of 2-(2-Hydroxy-4-methoxyphenyl)acetonitrile is documented, plausible routes can be extrapolated from methods used for analogous cyanohydrins.

Cyanohydrin Formation via Aldehyde Precursors

A feasible route involves the base-catalyzed addition of hydrogen cyanide (HCN) to 2-hydroxy-4-methoxybenzaldehyde:

Reaction conditions:

-

Temperature: 0–10°C (to stabilize the cyanohydrin intermediate ).

-

Catalyst: Aqueous NaOH or tetrabutylammonium hydrogen sulfate (TBAHSO ).

-

Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or water .

Industrial Considerations

Continuous flow reactors could enhance yield and purity by maintaining precise temperature control and minimizing side reactions . For example, the patent US3983151A achieved 87–94% yields for 4-hydroxy-3-methoxyphenylacetonitrile using DMSO and HCN at 125°C, suggesting similar efficiency for the target compound.

Physicochemical Properties

Predicted properties are derived from structurally related compounds (Table 1).

Table 1: Comparative Physicochemical Properties of Substituted Phenylacetonitriles

Key observations:

-

The ortho-hydroxy group increases hydrogen-bonding capacity, likely enhancing solubility in polar solvents compared to analogs .

-

The methoxy group at C4 contributes to steric stabilization, potentially raising the melting point relative to para-substituted derivatives .

Challenges and Future Directions

-

Synthetic Optimization: Scaling up cyanohydrin formation requires addressing HCN toxicity. Microreactor technology could mitigate risks .

-

Biological Screening: Prioritize in vitro assays to validate antimicrobial and anticancer potential.

-

Structural Modifications: Explore etherification or esterification of the hydroxyl group to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume